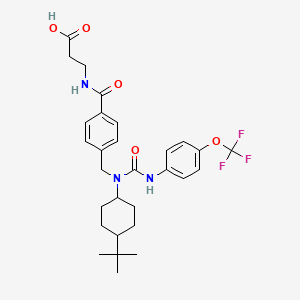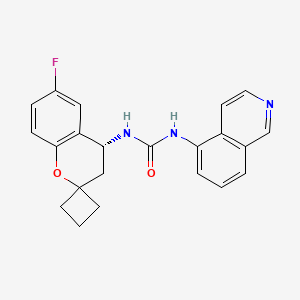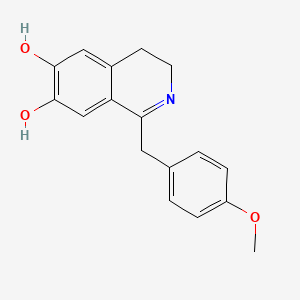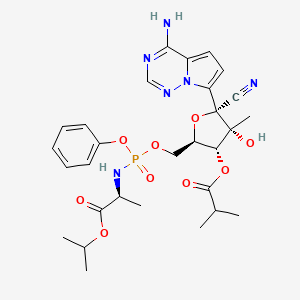
(S)-5-(((5-Chloro-2-methylpyridin-3-yl)amino)methyl)-N-(3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide
Overview
Description
GSK 2830371 is a WiP1 inhibitor. It inhibits cell growth and tumor growth in lymphoma and neuroblastoma models.
Scientific Research Applications
Inhibition of WIP1 in Liver Adenocarcinoma Cells
GSK2830371 is known to inhibit WIP1, a protein that negatively regulates p53, a tumor suppressor protein . In liver adenocarcinoma cells, GSK2830371 has been shown to potentiate the effects of HDM201, an MDM2-p53 binding antagonist . This leads to enhanced p53 phosphorylation and activation, which can inhibit the growth of cancer cells .
Combination Therapy for Liver Adenocarcinoma
GSK2830371 has been used in combination with HDM201 to treat liver adenocarcinoma . This combination treatment resulted in G2/M phase arrest and promoted cytotoxicity compared with MDM2 inhibitor monotherapy . Furthermore, increased expression of p53 signaling pathway target genes were identified following combination treatment with HDM201 and GSK2830371 .
Potential Therapy for Intrahepatic Cholangiocarcinoma (iCCA)
Intrahepatic cholangiocarcinoma (iCCA) is a type of cancer that arises from the intrahepatic bile duct . GSK2830371, in combination with RG7388 (an MDM2 inhibitor), has been studied as a potential therapy for iCCA . This combination treatment significantly increased the growth inhibition, cytotoxicity, p53 protein expression, and phosphorylation .
In Vivo Antitumor Efficacy
The antitumor efficacy of GSK2830371 and RG7388 combination has been demonstrated in vivo using SK-Hep-1 xenografts in NOD-SCID mice . The combination treatment significantly inhibited tumor growth .
Minimal Effects on Cell Cycle Distribution
GSK2830371 alone demonstrated minimal effects on cell cycle distribution in RBE and SK-Hep-1 liver adenocarcinoma cell lines . However, when combined with RG7388, it induced both G1 and G2 arrest and decreased S phase .
Enhancement of p53 Function
The combination of MDM2 inhibitor (RG7388) and WIP1 inhibitor (GSK2830371) enhances p53 function . This is evidenced by increased p53 expression, phosphorylation, and expression of its downstream targets .
Mechanism of Action
Target of Action
GSK2830371, also known as “(S)-5-(((5-Chloro-2-methylpyridin-3-yl)amino)methyl)-N-(3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide”, is a potent and selective allosteric inhibitor of Wip1 phosphatase . Wip1 phosphatase, also known as PPM1D, is a type of protein serine/threonine phosphatase . It plays a crucial role in various cellular processes, including the DNA damage response pathway .
Mode of Action
GSK2830371 interacts with its target, Wip1 phosphatase, in an allosteric manner . It binds to a region outside the catalytic site of Wip1, referred to as the ‘flap’ subdomain . This region is unique to Wip1 compared to other members of the PPM phosphatase family, conferring selectivity to GSK2830371 . The binding of GSK2830371 results in the inhibition of Wip1’s phosphatase activity, thereby increasing the phosphorylation of Wip1 substrates .
Biochemical Pathways
The inhibition of Wip1 phosphatase by GSK2830371 affects several biochemical pathways. It increases the phosphorylation of Wip1 substrates, including p53, Chk2, H2AX, and ATM . These proteins play key roles in the DNA damage response pathway, cell cycle checkpoints, and apoptosis .
Pharmacokinetics
GSK2830371 is orally bioavailable . .
Result of Action
The action of GSK2830371 leads to several molecular and cellular effects. It increases the phosphorylation of Wip1 substrates, leading to the upregulation of the p53 response protein p21 . This results in the inhibition of cell growth in tumor cells harboring wild-type p53 . GSK2830371 has also been shown to attenuate tumor cell growth in a variety of lymphoid cell lines and inhibit lymphoma xenograft growth in vivo .
Action Environment
The effectiveness of GSK2830371 is influenced by certain environmental factors within the cell. It has been found to be effective only in cell lines overexpressing Wip1 and with wild-type p53 . Cell lines with mutant p53 seem to be resistant to GSK2830371
properties
IUPAC Name |
5-[[(5-chloro-2-methylpyridin-3-yl)amino]methyl]-N-[(2S)-3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN4O2S/c1-14-19(11-16(24)12-25-14)26-13-18-8-9-21(31-18)23(30)28-20(10-15-4-2-3-5-15)22(29)27-17-6-7-17/h8-9,11-12,15,17,20,26H,2-7,10,13H2,1H3,(H,27,29)(H,28,30)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDUVEGCMXCMSO-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Cl)NCC2=CC=C(S2)C(=O)NC(CC3CCCC3)C(=O)NC4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=N1)Cl)NCC2=CC=C(S2)C(=O)N[C@@H](CC3CCCC3)C(=O)NC4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-(((5-Chloro-2-methylpyridin-3-yl)amino)methyl)-N-(3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl 3-chloro-2-(2-{1-[(2-ethoxyphenyl)methyl]-1H-imidazol-2-yl}ethyl)-4,6-dihydroxybenzoate](/img/structure/B607732.png)

![4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B607734.png)



![6-[3-[[4-[5-[[(2S)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]pent-1-ynyl]phenyl]carbamoyl]phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide](/img/structure/B607742.png)
![N-[(1R)-1-[3-[4-chloro-3-(cyclopropylsulfonylamino)-1-(2,2-difluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2R,4S)-9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide](/img/structure/B607743.png)

